1-(3-Fluorophenyl)-4-phenylcyclohexan-1-OL
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Overview
Description
1-(3-Fluorophenyl)-4-phenylcyclohexan-1-OL is an organic compound characterized by a cyclohexane ring substituted with a phenyl group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of anhydrous solvents and catalysts such as aluminum chloride to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)-4-phenylcyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products:
Oxidation: 1-(3-Fluorophenyl)-4-phenylcyclohexanone.
Reduction: 1-(3-Fluorophenyl)-4-phenylcyclohexane.
Substitution: 1-(3-Iodophenyl)-4-phenylcyclohexan-1-OL.
Scientific Research Applications
1-(3-Fluorophenyl)-4-phenylcyclohexan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-4-phenylcyclohexan-1-OL involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites, while the phenyl and fluorophenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(3-Fluorophenyl)piperazine: Shares the fluorophenyl group but has a different core structure.
3-Fluoroamphetamine: Contains a fluorophenyl group and is known for its stimulant properties.
1-(3-Fluorophenyl)-1H-1,2,3-triazole: Another compound with a fluorophenyl group but with a triazole ring instead of a cyclohexane ring
Uniqueness: 1-(3-Fluorophenyl)-4-phenylcyclohexan-1-OL is unique due to its specific combination of a cyclohexane ring with phenyl and fluorophenyl substituents, which imparts distinct chemical and biological properties
Properties
CAS No. |
579467-39-3 |
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Molecular Formula |
C18H19FO |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-4-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C18H19FO/c19-17-8-4-7-16(13-17)18(20)11-9-15(10-12-18)14-5-2-1-3-6-14/h1-8,13,15,20H,9-12H2 |
InChI Key |
FLYLRLFYRPBENF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)(C3=CC(=CC=C3)F)O |
Origin of Product |
United States |
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